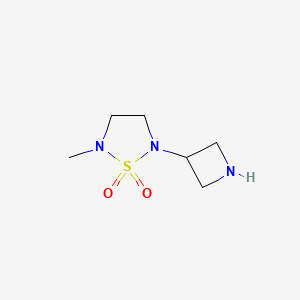

2-(Azetidin-3-yl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c1-8-2-3-9(12(8,10)11)6-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARRXOVCTNOJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(S1(=O)=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Azetidin-3-yl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide is an emerging compound in medicinal chemistry, particularly noted for its potential biological activities. This compound belongs to the class of thiadiazolidines and is characterized by its unique structural features that contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C6H13N3O2S

- Molecular Weight : 191.25 g/mol

- CAS Number : 2098063-03-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and potential anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against P. aeruginosa | Reference |

|---|---|---|---|

| 2-(Azetidin-3-yl)-5-methyl... | 100 | 200 | |

| Chloramphenicol | 50 | N/A | |

| Nystatin | N/A | 100 |

The minimum inhibitory concentrations (MIC) indicate that while the compound shows activity against E. coli and P. aeruginosa, it is less potent than established antibiotics like chloramphenicol.

Anticancer Potential

In addition to antimicrobial effects, there is emerging evidence of anticancer activity associated with thiadiazolidine derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms.

Case Study: Apoptosis Induction

A study reported that a related thiadiazolidine compound exhibited significant apoptosis-inducing activity in human cancer cell lines. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that further exploration of this compound could reveal similar effects.

The biological mechanisms underlying the activity of this compound are still under investigation. Preliminary research indicates that it may interact with bacterial cell membranes or inhibit specific enzymes critical for microbial survival .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazolidines exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazolidine compounds, including 2-(Azetidin-3-yl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide, show efficacy against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Table 1: Antimicrobial Efficacy of Thiadiazolidine Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Other Thiadiazolidine Derivative | Pseudomonas aeruginosa | 16 µg/mL |

Anti-inflammatory Properties

Thiadiazolidines have been investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro and in animal models. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a controlled study involving rats with induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling and levels of pro-inflammatory cytokines compared to the control group.

Drug Development

The compound's unique structural features make it a candidate for further development as a pharmaceutical agent. Its potential as a lead compound in drug discovery is being explored through structure-activity relationship (SAR) studies.

Table 2: Structure-Activity Relationship Studies

| Structural Modification | Observed Activity |

|---|---|

| Methyl substitution at position 5 | Increased antibacterial activity |

| Variation in azetidine ring size | Altered pharmacokinetics |

| Introduction of halogen substituents | Enhanced anti-inflammatory effects |

Comparison with Similar Compounds

Key Observations :

- Chloromethyl-substituted derivatives (e.g., ) enable synthetic versatility for further modifications, whereas the methyl group in the target compound may enhance metabolic stability .

- 3-Imino derivatives () exhibit antibacterial properties, suggesting that substitution at position 3 (vs. position 2 in the target compound) significantly alters biological activity.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(Azetidin-3-yl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves:

- Construction of the 1,2,5-thiadiazolidine 1,1-dioxide core, a saturated sulfur-nitrogen heterocycle with a sulfonyl (dioxide) functionality.

- Introduction or formation of the azetidin-3-yl substituent at the 2-position.

- Methyl substitution at the 5-position on the thiadiazolidine ring.

These steps are often achieved through cyclization reactions involving precursors such as aziridines, isothiocyanates, thioglycolic acid derivatives, and sulfonamide intermediates.

Preparation of the 1,2,5-Thiadiazolidine 1,1-dioxide Core

The 1,2,5-thiadiazolidine 1,1-dioxide ring is a saturated heterocycle containing sulfur dioxide (sulfonyl) functionality. Its synthesis is less common than the related thiadiazole 1,1-dioxides but can be approached via:

Cyclization of sulfonamide and thiol-containing intermediates : A common method involves condensation of sulfonamide derivatives with thiol or mercaptoacetic acid (thioglycolic acid) derivatives under catalytic conditions to induce ring closure forming the thiadiazolidine dioxide ring.

Lewis acid-catalyzed ring-opening and cyclization of aziridines : Bhattacharyya et al. demonstrated a regio- and stereoselective synthesis of thiazolidine derivatives via Lewis acid-catalyzed ring-opening of activated aziridines by isothiocyanates, followed by cyclization to yield thiazolidine rings with high enantioselectivity.

Use of β-cyclodextrin-SO3H catalyst : This catalyst activates aldehydes and facilitates nucleophilic attack by thioglycolic acid leading to imine intermediates and subsequent cyclization to thiazolidine derivatives.

Specific Preparation Method from Literature

Although direct preparation methods for This compound are scarce, analogous synthetic routes for related thiadiazolidine 1,1-dioxide derivatives and azetidine-substituted heterocycles provide insight:

Research Findings and Data

Yield and Reaction Conditions : In related syntheses, yields of 60-70% were reported for azetidine-containing heterocycles prepared via ring-opening and cyclization methods under mild conditions (0-25 °C) using dichloroethane as solvent and aqueous base for hydroxylamine addition.

Catalyst Effects : Lewis acid catalysts such as scandium triflate and BF3·OEt2 significantly enhance regio- and stereoselectivity in ring-opening and cyclization steps, leading to high purity and enantiomerically enriched products.

Mechanistic Insights : The reaction mechanism involves initial activation of aziridine or aldehyde substrates, nucleophilic attack by sulfur or nitrogen nucleophiles, formation of imine or thiourea intermediates, followed by intramolecular cyclization to yield the saturated thiadiazolidine dioxide ring.

Summary Table of Preparation Methods

Additional Notes

The intramolecular aza-Wittig reaction has been successfully used to prepare related benzothiadiazine 1,1-dioxide derivatives, which are structurally related and can be adapted for thiadiazolidine dioxide synthesis.

The use of green chemistry catalysts such as β-cyclodextrin-SO3H and nano-catalysts (CdZr4(PO4)6, CoFe2O4@SiO2) offers environmentally friendly alternatives with high yields and operational simplicity.

The methyl substitution at the 5-position is typically introduced via methylated precursors or selective alkylation during or after ring formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Azetidin-3-yl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide, and how can computational methods streamline experimental design?

- Methodological Answer : Synthesis optimization can be achieved by integrating quantum chemical calculations (e.g., density functional theory) with high-throughput experimentation. For example, reaction path search algorithms predict intermediates and transition states, narrowing down solvent systems, temperature ranges, and catalysts. Experimental feedback loops refine computational models, reducing trial-and-error approaches .

- Example Workflow :

Perform quantum mechanical (QM) calculations to map potential reaction pathways.

Validate predictions via small-scale experiments (e.g., varying azetidine derivatives and sulfur sources).

Use machine learning to correlate spectroscopic data (e.g., NMR shifts) with reaction yields.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Compare experimental H and C spectra with simulated data from computational tools (e.g., ACD/Labs or Gaussian). Key signals include azetidine ring protons (δ 3.5–4.5 ppm) and thiadiazolidine sulfur environments (δ 130–150 ppm in C) .

- IR : Validate sulfone groups (asymmetric SO stretching at ~1300 cm) and azetidine ring vibrations (C-N stretches at ~1100 cm).

- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., CHNOS) with <2 ppm error.

Advanced Research Questions

Q. What computational strategies are recommended to model the reaction mechanisms involving this compound’s sulfone and azetidine moieties?

- Methodological Answer :

- QM/MD Simulations : Use hybrid quantum mechanics/molecular dynamics (QM/MD) to study sulfone group reactivity (e.g., nucleophilic substitution at the azetidine nitrogen). Software like ORCA or GAMESS can model transition states .

- Docking Studies : For biological applications, molecular docking (AutoDock Vina) predicts interactions with enzymes like kinases or proteases, leveraging the sulfone’s electron-withdrawing effects .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC values in kinase assays)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and normalize variables (e.g., assay pH, cell lines).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups on the thiadiazolidine ring) to isolate electronic vs. steric effects .

- Example Table :

| Substituent | IC (Kinase X) | LogP |

|---|---|---|

| -CH | 12 nM | 1.2 |

| -CF | 8 nM | 2.1 |

Q. What reactor designs or process controls are critical for scaling up its synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Reactors : Minimize racemization by controlling residence time and temperature gradients. Use immobilized catalysts (e.g., chiral palladium complexes) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor sulfone formation in real time .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s solubility conflict with experimental measurements?

- Methodological Answer :

- Solvent Polymorphism : Simulated solubility often assumes ideal crystal packing, whereas experimental data may reflect metastable forms. Use powder X-ray diffraction (PXRD) to identify polymorphs .

- Cosolvent Effects : Additives like DMSO or cyclodextrins can artificially enhance solubility in vitro but are not accounted for in simulations .

Key Research Resources

- Spectral Databases : PubChem (experimental NMR/IR) , Cambridge Structural Database (crystallographic data).

- Software : Gaussian (QM calculations), AutoDock (docking), Symyx Pipeline Pilot (SAR analysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.